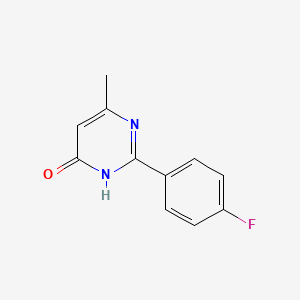![molecular formula C19H11BrN4O4S2 B11110594 3-bromo-N'-[(E)-{5-[(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]furan-2-yl}methylidene]benzohydrazide](/img/structure/B11110594.png)
3-bromo-N'-[(E)-{5-[(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]furan-2-yl}methylidene]benzohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-BROMO-N’-[(E)-{5-[(6-NITRO-13-BENZOTHIAZOL-2-YL)SULFANYL]FURAN-2-YL}METHYLIDENE]BENZOHYDRAZIDE is a complex organic compound that features a benzothiazole moiety, a furan ring, and a hydrazide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-BROMO-N’-[(E)-{5-[(6-NITRO-13-BENZOTHIAZOL-2-YL)SULFANYL]FURAN-2-YL}METHYLIDENE]BENZOHYDRAZIDE typically involves multiple steps, including the formation of the benzothiazole and furan rings, followed by their coupling through a hydrazide linkage. Common synthetic methods include:
Diazo-coupling: This involves the reaction of a diazonium salt with a coupling component to form the desired product.
Knoevenagel condensation: This reaction involves the condensation of an aldehyde or ketone with a compound containing an active methylene group in the presence of a base.
Biginelli reaction: A multi-component reaction that forms dihydropyrimidinones, which can be further modified to introduce the desired functional groups.
Industrial Production Methods
Industrial production of this compound may involve the use of microwave irradiation and one-pot multicomponent reactions to enhance yield and reduce reaction times . These methods are advantageous due to their efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-BROMO-N’-[(E)-{5-[(6-NITRO-13-BENZOTHIAZOL-2-YL)SULFANYL]FURAN-2-YL}METHYLIDENE]BENZOHYDRAZIDE undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction could produce amine derivatives .
Scientific Research Applications
3-BROMO-N’-[(E)-{5-[(6-NITRO-13-BENZOTHIAZOL-2-YL)SULFANYL]FURAN-2-YL}METHYLIDENE]BENZOHYDRAZIDE has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or anticancer agent.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-BROMO-N’-[(E)-{5-[(6-NITRO-13-BENZOTHIAZOL-2-YL)SULFANYL]FURAN-2-YL}METHYLIDENE]BENZOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The benzothiazole moiety is known to interact with enzymes and receptors, potentially inhibiting their activity. This compound may also interfere with cellular processes such as DNA replication and protein synthesis .
Comparison with Similar Compounds
Similar Compounds
Benzothiazole derivatives: These compounds share the benzothiazole moiety and have similar biological activities.
Furan derivatives: Compounds containing the furan ring, which exhibit various pharmacological properties.
Hydrazide derivatives: These compounds contain the hydrazide linkage and are known for their antimicrobial and anticancer activities.
Uniqueness
3-BROMO-N’-[(E)-{5-[(6-NITRO-13-BENZOTHIAZOL-2-YL)SULFANYL]FURAN-2-YL}METHYLIDENE]BENZOHYDRAZIDE is unique due to its combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C19H11BrN4O4S2 |
|---|---|
Molecular Weight |
503.4 g/mol |
IUPAC Name |
3-bromo-N-[(E)-[5-[(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]furan-2-yl]methylideneamino]benzamide |
InChI |
InChI=1S/C19H11BrN4O4S2/c20-12-3-1-2-11(8-12)18(25)23-21-10-14-5-7-17(28-14)30-19-22-15-6-4-13(24(26)27)9-16(15)29-19/h1-10H,(H,23,25)/b21-10+ |
InChI Key |
PWCBJJHGZDGHAO-UFFVCSGVSA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)Br)C(=O)N/N=C/C2=CC=C(O2)SC3=NC4=C(S3)C=C(C=C4)[N+](=O)[O-] |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C(=O)NN=CC2=CC=C(O2)SC3=NC4=C(S3)C=C(C=C4)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(4-amino-1,2,5-oxadiazol-3-yl)-5-methyl-N'-[(E)-pyridin-4-ylmethylidene]-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B11110516.png)


![(1S,2S,3aR)-1-[(4-methoxyphenyl)carbonyl]-2-(pyridin-3-yl)-1,2-dihydropyrrolo[1,2-a]quinoline-3,3(3aH)-dicarbonitrile](/img/structure/B11110546.png)

![N-[(E)-(2,6-dichlorophenyl)methylidene]naphtho[1,2-d][1,3]thiazol-2-amine](/img/structure/B11110562.png)
![N-[2-(4-chlorophenoxy)-5-(trifluoromethyl)phenyl]-4-nitrobenzamide](/img/structure/B11110572.png)
![17-(4-Ethoxyphenyl)-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-1-carbaldehyde (non-preferred name)](/img/structure/B11110573.png)
![N'-{(E)-[5-(2,4-dichlorophenyl)furan-2-yl]methylidene}-2-(5-phenyl-2H-tetrazol-2-yl)acetohydrazide](/img/structure/B11110574.png)
![1-[(3-Methoxypropyl)(2-thienylmethyl)amino]-3-(2-methylpropoxy)-2-propanol](/img/structure/B11110584.png)
![2-bromo-N-[2-({(2E)-2-[(5-methylfuran-2-yl)methylidene]hydrazinyl}carbonyl)phenyl]benzamide](/img/structure/B11110588.png)

![N-{2-oxo-2-[2-(pentan-3-ylidene)hydrazinyl]-1-phenylethyl}benzamide](/img/structure/B11110599.png)
![3-(3-{[(E)-(2-hydroxyphenyl)methylidene]amino}phenyl)-2H-chromen-2-one](/img/structure/B11110600.png)
